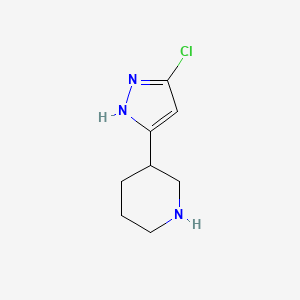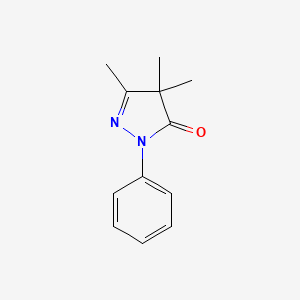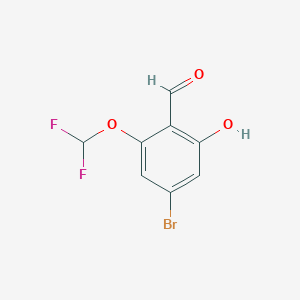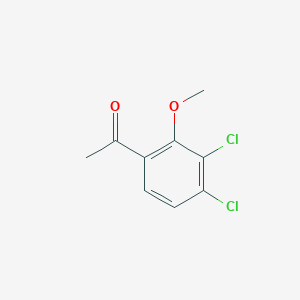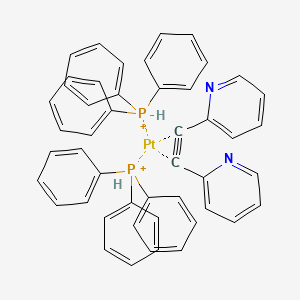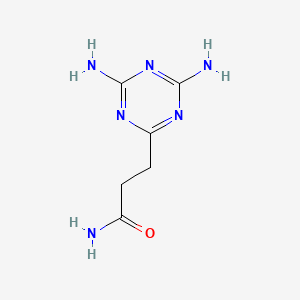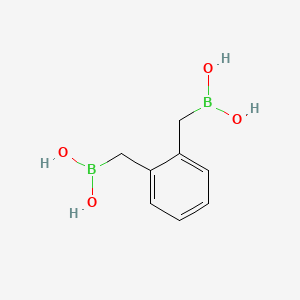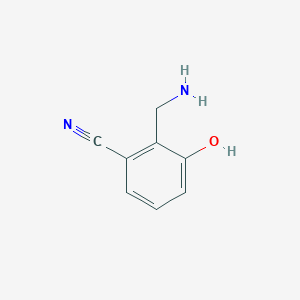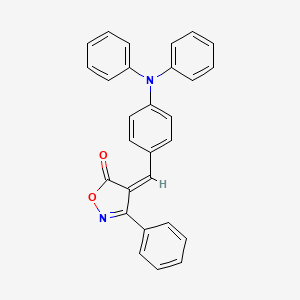
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one is an organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. This compound features a complex arrangement of aromatic rings and functional groups, making it a subject of interest for researchers exploring new materials and chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of 4-(Diphenylamino)benzaldehyde, which is then subjected to a condensation reaction with 3-phenylisoxazol-5(4H)-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The mixture is usually heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups such as nitro or halogen groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its unique properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism by which 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and thereby influencing cellular pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
類似化合物との比較
When compared to similar compounds, 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(Diphenylamino)benzaldehyde: Shares the diphenylamino group but lacks the isoxazol-5(4H)-one moiety.
3-Phenylisoxazol-5(4H)-one: Contains the isoxazol-5(4H)-one structure but does not have the diphenylamino group.
2-(4-(Diphenylamino)benzylidene)malononitrile: Another compound with a diphenylamino group, but with different reactivity and applications
特性
分子式 |
C28H20N2O2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
(4Z)-3-phenyl-4-[[4-(N-phenylanilino)phenyl]methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C28H20N2O2/c31-28-26(27(29-32-28)22-10-4-1-5-11-22)20-21-16-18-25(19-17-21)30(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H/b26-20- |
InChIキー |
XOHPOIGFUUGKIS-QOMWVZHYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


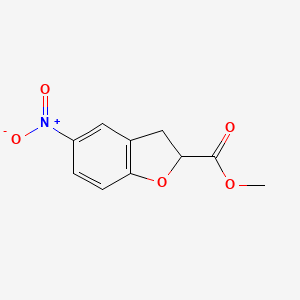
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
